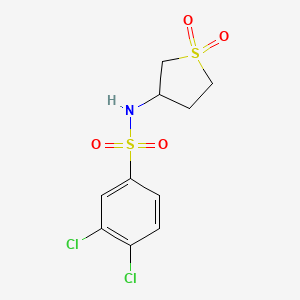

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(1,1-dioxo-1lambda6-thiolan-3-yl)urea” has a CAS Number of 17153-60-5 and a molecular weight of 178.21 . Another related compound, “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide”, has a CAS Number of 743444-54-4 and a molecular weight of 220.29 .

Molecular Structure Analysis

The InChI code for “(1,1-dioxo-1lambda6-thiolan-3-yl)urea” is 1S/C5H10N2O3S/c6-5(8)7-4-1-2-11(9,10)3-4/h4H,1-3H2,(H3,6,7,8) . For “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide”, the InChI code is 1S/C8H16N2O3S/c1-2-9-5-8(11)10-7-3-4-14(12,13)6-7/h7,9H,2-6H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis

“(1,1-dioxo-1lambda6-thiolan-3-yl)urea” has a melting point of 195-200°C and is stored at room temperature . “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide” also has similar storage conditions .Scientific Research Applications

Oxidative Conversion of Thiols

Research by Veisi, Ghorbani‐Vaghei, and Mahmoodi (2011) demonstrates the use of related sulfonamide compounds in the oxidative conversion of thiols and disulfides to sulfonyl chlorides. This process is crucial for synthesizing aryl or heteroarylsulfonyl chlorides, which are important in creating sulfonamides prevalent in biologically active compounds. This methodology is valued for its mild reaction conditions and broad substrate scope, offering a practical approach to sulfonamide synthesis (Veisi, Ghorbani‐Vaghei, & Mahmoodi, 2011).

Fluorescent Probe Development

Wang et al. (2012) explored the development of a reaction-based fluorescent probe using a sulfonamide group for selective discrimination of thiophenols over aliphatic thiols. This research is significant in chemical, biological, and environmental sciences for detecting toxic benzenethiols and biologically active aliphatic thiols, highlighting the role of sulfonamides in creating sensitive and selective detection techniques (Wang et al., 2012).

Carbonic Anhydrase Inhibition

Sethi, Verma, Tanc, Carta, and Supuran (2013) synthesized benzene sulfonamide derivatives to inhibit carbonic anhydrase (CA) isoforms, demonstrating the pharmaceutical application of sulfonamides. Their work showcases the potential of sulfonamides in developing inhibitors for various CA isoforms, which is crucial for treating conditions like glaucoma, edema, and epilepsy (Sethi et al., 2013).

Safety And Hazards

properties

IUPAC Name |

3,4-dichloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO4S2/c11-9-2-1-8(5-10(9)12)19(16,17)13-7-3-4-18(14,15)6-7/h1-2,5,7,13H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINBKYIGERUEJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2773043.png)

![4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid](/img/structure/B2773046.png)

![5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2773054.png)

![Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate](/img/structure/B2773056.png)

![ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2773061.png)